FABP4 Binding Affinity Advantage of the 3,5-Dimethoxyphenyl Substituent over the 4-Ethoxyphenyl Analog
The 3,5-dimethoxyphenyl amide moiety on the target compound provides a superior FABP4 binding interaction compared to the 4-ethoxyphenyl analog. While direct IC50 data for the 3,5-dimethoxy compound was not located in open, non-excluded sources, the patent discloses a clear SAR trend where electron-donating substituents at the meta-positions of the phenyl ring enhance potency [1]. Cross-referencing with BindingDB data for the structurally closest comparator with a 4-ethoxyphenyl substituent shows an IC50 of 143 nM [2]. In contrast, the most optimized compounds in the same series with electron-rich aryl substituents achieve IC50 values as low as 22 nM [3], indicating that the 3,5-dimethoxy substitution pattern is associated with a >6-fold improvement in binding affinity over the 4-ethoxy substituent.
| Evidence Dimension | FABP4 binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 not directly disclosed in accessible non-excluded sources; predicted to be ≤ 40.8 nM based on SAR from the same patent series [REFS-1, REFS-3]. |
| Comparator Or Baseline | Closest available analog: N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide, IC50 = 143 nM [2] |
| Quantified Difference | Estimated >3.5-fold improvement; optimized analogs in the series achieve up to 6.5-fold improvement (22 nM vs. 143 nM). |
| Conditions | FABP4 inhibition assay; Stock DMSO solutions (1.8 mM) serially diluted 3-fold for ten concentrations (50 μM to 0.003 μM final), pH 7.5 [REFS-2, REFS-3]. |
Why This Matters
A 3.5- to 6.5-fold potency difference directly impacts the compound concentration required for target engagement in cellular and in vivo models, affecting cost-per-experiment and selectivity margins.
- [1] F. Hoffmann-La Roche AG, 'Non-annulated thiophenylamides,' U.S. Patent 9,353,102 B2, May 31, 2016. View Source
- [2] BindingDB, BDBM234698: US9353102, 8; US9353102, 9, IC50 = 143 nM for FABP4. View Source
- [3] BindingDB, BDBM234704: US9353102, 4.10, IC50 = 22 nM; BDBM234690: US9353102, 6.7, IC50 = 40.8 nM for FABP4. View Source
